(S)-Fmoc-2-amino-3-ethyl-pentanoic acid
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Overview
Description
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the elongation of the peptide chain. The (S) configuration indicates that the compound is in the L-form, which is the naturally occurring form of amino acids in proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid typically involves the protection of the amino group of 2-amino-3-ethyl-pentanoic acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Coupling Reactions: Reagents like HATU, DIC, or EDC are used in the presence of bases like DIPEA for peptide bond formation.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Deprotection: The major product is the free amino acid.
Coupling Reactions: The major products are peptides or peptide fragments.
Substitution Reactions: The major products are substituted amino acids or derivatives.
Scientific Research Applications
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and peptide-based compounds.
Biology: It is employed in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of custom peptides for research and development purposes.
Mechanism of Action
The primary mechanism of action of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain. The molecular targets and pathways involved are primarily related to the synthesis and assembly of peptides.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-2-amino-3-methyl-pentanoic acid: Similar structure but with a methyl group instead of an ethyl group.
(S)-Fmoc-2-amino-3-phenyl-propanoic acid: Similar structure but with a phenyl group instead of an ethyl group.
(S)-Fmoc-2-amino-3-isopropyl-butanoic acid: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is unique due to its specific side chain, which can impart distinct properties to the peptides synthesized using this compound. The ethyl group can influence the hydrophobicity, steric interactions, and overall conformation of the peptide, making it a valuable tool in peptide design and synthesis.
Properties
IUPAC Name |
(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDUOAKEZPAHOK-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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